molecular formula C16H20N2O4 B12123725 Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B12123725
M. Wt: 304.34 g/mol
InChI Key: DKOCWLPLBFVAQJ-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethylamino and methoxy groups, as well as an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 2,5-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to form the quinoline core. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential enzymes, which is critical for bacterial survival.

Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies demonstrate that it inhibits the proliferation of several cancer cell lines without adversely affecting normal cells. The selectivity for cancer cells suggests a promising therapeutic window, making it a candidate for further development as an anticancer agent.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various chemical modifications, enabling the synthesis of more complex molecules. Here are some common reactions involving this compound:

Reaction Type Reagents Conditions
Esterification Acid chlorides or anhydridesReflux in an organic solvent
Nucleophilic Substitution Amines or thiolsBasic conditions (e.g., NaOH)
Reduction Lithium aluminum hydrideAnhydrous conditions

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be comparable to leading antibiotics, indicating its potential as an alternative treatment option.

Case Study 2: Anticancer Activity

A preclinical study conducted by researchers at the University of Edinburgh focused on the anticancer effects of this compound on breast cancer cell lines. The results showed that the compound inhibited cell growth significantly at low concentrations while sparing normal cells from cytotoxic effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate varies depending on its application. In biological systems, it may interact with cellular components through its quinoline core, which can intercalate with DNA or inhibit specific enzymes. The dimethylamino and methoxy groups enhance its binding affinity and specificity, while the ethyl ester group improves its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core, making it less versatile in certain applications.

    4-(Dimethylamino)quinoline: Lacks the methoxy and ethyl ester groups, which can affect its solubility and reactivity.

    5,8-Dimethoxyquinoline: Lacks the dimethylamino and ethyl ester groups, limiting its potential interactions and applications.

Uniqueness

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate is unique due to its combination of functional groups, which confer a balance of solubility, reactivity, and biological activity. This makes it a valuable compound for a wide range of scientific research applications.

Biological Activity

Ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activities, including mechanisms of action, cytotoxicity studies, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, which has been extensively studied for various biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C14H18N2O4
  • Molecular Weight : 278.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and survival. Key mechanisms include:

  • Inhibition of Topoisomerase II : Similar compounds have been shown to act as ATP-competitive inhibitors of Topoisomerase IIα, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial as it allows for the selective targeting of cancerous cells while minimizing damage to normal cells.
  • Induction of Apoptosis : Studies indicate that such compounds can induce apoptosis through pathways involving the activation of caspases and the release of cytochrome c from mitochondria . This apoptotic effect is often measured using assays such as Annexin V staining.

Cytotoxicity Studies

A series of cytotoxicity studies have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (nM) Mechanism
SW48 (Colorectal Cancer)6G2-M phase arrest, apoptosis
MCF-7 (Breast Cancer)50Induction of apoptosis
A549 (Lung Cancer)100Topoisomerase inhibition

These results demonstrate that this compound exhibits potent cytotoxic effects across different cancer types, particularly colorectal cancer where it shows the lowest IC50 value.

Case Studies and Research Findings

  • Study on Colorectal Cancer Cells :
    In a study involving SW48 cells, treatment with this compound led to significant G2-M phase arrest and increased apoptosis rates compared to control groups. Flow cytometry analysis revealed that treated cells had a marked increase in annexin V positivity, indicating early apoptotic events .
  • Comparative Analysis with Other Compounds :
    When compared with traditional Topoisomerase II inhibitors like etoposide, this compound demonstrated superior efficacy in inducing cell death without causing significant DNA damage or reactive oxygen species generation . This suggests a potentially safer therapeutic profile.
  • Resistance Mechanisms :
    Notably, this compound has shown effectiveness against cell lines that overexpress P-glycoprotein (Pgp), a common mechanism of drug resistance in cancer therapy. Its ability to circumvent this resistance mechanism enhances its potential as an anticancer agent .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-6-22-16(19)10-9-17-14-12(21-5)8-7-11(20-4)13(14)15(10)18(2)3/h7-9H,6H2,1-5H3

InChI Key

DKOCWLPLBFVAQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)N(C)C

Origin of Product

United States

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